molecular formula C11H13FN2O4S B4911190 4-Fluoro-3-morpholin-4-ylsulfonylbenzamide

4-Fluoro-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B4911190
M. Wt: 288.30 g/mol
InChI Key: RKAYBIAJHFUQQF-UHFFFAOYSA-N
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Description

4-Fluoro-3-morpholin-4-ylsulfonylbenzamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzamide core. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Fluoro-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-Fluoro-3-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to bacterial enzymes, inhibiting their activity and thereby exerting antimicrobial effects. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

4-Fluoro-3-morpholin-4-ylsulfonylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4S/c12-9-2-1-8(11(13)15)7-10(9)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAYBIAJHFUQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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